3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
Overview
Description
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is a chemical compound with the empirical formula C9H9IO3 . It has a molecular weight of 292.07 . The IUPAC name for this compound is 3-ethoxy-4-hydroxy-5-iodobenzaldehyde .
Molecular Structure Analysis
The SMILES string for 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is CCOc1cc(C=O)cc(I)c1O . The InChI code is 1S/C9H9IO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 .Physical And Chemical Properties Analysis
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is a solid at room temperature . It has a molecular weight of 292.07 g/mol . The compound has a topological polar surface area of 46.5 Ų .Scientific Research Applications
Synthesis and Potentiometric Studies
3-Ethoxy-4-hydroxybenzaldehyde has been utilized in the synthesis of various organic compounds. For instance, it was involved in the creation of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. These compounds were further analyzed using techniques like IR, 1H-NMR, and UV spectral data. Additionally, their acidity in non-aqueous solvents like isopropyl alcohol and acetonitrile was investigated through potentiometric titration, offering insights into the effects of solvents and molecular structure on acidity (Yüksek et al., 2005).
Polymer Synthesis and Characterization
In the field of polymer science, this aldehyde has been used in synthesizing bis-aldehyde monomers, which were then polymerized to form conductive poly(azomethine)s. These polymers were characterized for their physicochemical properties using techniques like thermogravimetric analysis (TGA) and X-ray diffraction. Notably, their electrical conductivity was measured and found to be significantly higher than previously reported values, indicating potential applications in electronics (Hafeez et al., 2019).
Thermophysical Properties
The thermophysical properties of 3-ethoxy-4-hydroxybenzaldehyde have been studied using differential scanning calorimetry (DSC). This research provided detailed data on temperatures, enthalpies, entropies of fusion, and heat capacities of the compound as a function of temperature (Temprado et al., 2008).
Crystal Structure Analysis
Crystalstructure analysis is another important application. For example, the compound 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was synthesized using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde. This synthesis included a derivative of 3-ethoxy-4-hydroxybenzaldehyde, and its crystal structure was analyzed using X-ray diffraction, highlighting the compound's dimeric nature and its crystallization in the triclinic crystal class (Thippeswamy et al., 2011).
Investigation of Molecular Interactions
Studies have also focused on the investigation of molecular interactions. In the case of 2-hydroxy-3-iodo-5-nitrobenzaldehyde, a related compound, the molecules were linked into sheets by hydrogen bonds and iodo-nitro interactions. These findings shed light on the potential of such molecules for constructing complex molecular architectures through specific interactions (Garden et al., 2004).
Identification in Biological Systems
Finally, 3-ethoxy-4-hydroxybenzaldehyde has been identified in biological systems. A study found that patients undergoing urinary organic acid profiling excreted high concentrations of related metabolites after dietary intake of synthetic diets flavored with this compound. This research underscores the importance of understanding the metabolic pathways and biological impacts of synthetic flavorings (Mamer et al., 1985).
properties
IUPAC Name |
3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAHCDLEWJKPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285118 | |
Record name | 3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde | |
CAS RN |
6312-82-9 | |
Record name | 6312-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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